Tryptophan tryptophylquinone

Description

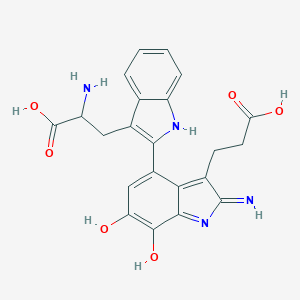

Structure

3D Structure

Properties

CAS No. |

134645-25-3 |

|---|---|

Molecular Formula |

C22H20N4O6 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

2-amino-3-[2-[3-(2-carboxyethyl)-6,7-dihydroxy-2-iminoindol-4-yl]-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C22H20N4O6/c23-13(22(31)32)7-11-9-3-1-2-4-14(9)25-18(11)12-8-15(27)20(30)19-17(12)10(21(24)26-19)5-6-16(28)29/h1-4,8,13,24-25,27,30H,5-7,23H2,(H,28,29)(H,31,32) |

InChI Key |

FBZAAMONQBDWHA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C4=NC(=N)C(=C34)CCC(=O)O)O)O)CC(C(=O)O)N |

Synonyms |

4-(2'-tryptophyl)tryptophan-6,7-dione tryptophan tryptophylquinone tryptophan-tryptophan quinone |

Origin of Product |

United States |

Foundational & Exploratory

Early research on Tryptophan tryptophylquinone in methylamine dehydrogenase

An In-depth Technical Guide to the Early Research on Tryptophan Tryptophylquinone in Methylamine Dehydrogenase

Introduction

Methylamine dehydrogenase (MADH) is a periplasmic enzyme found in many methylotrophic bacteria, enabling them to utilize methylamine as a sole source of carbon, nitrogen, and energy.[1] The enzyme catalyzes the oxidative deamination of methylamine to produce formaldehyde and ammonia.[2][3] Early investigations into the catalytic center of MADH led to the discovery of a novel, protein-derived redox cofactor: this compound (TTQ).[4] This finding was a significant advancement in the field of enzymology, expanding the known scope of post-translational modifications to include the creation of complex catalytic groups from standard amino acid residues.[2][4]

TTQ is formed from the irreversible, post-translational modification of two tryptophan residues within the light (β) subunit of the MADH enzyme.[2][5] In the well-studied MADH from Paracoccus denitrificans, these residues are βTrp57 and βTrp108.[2][6] The modification involves the insertion of two oxygen atoms into the indole ring of one tryptophan (βTrp57) to form an ortho-quinone, followed by the formation of a covalent carbon-carbon bond between the two tryptophan rings.[1][5] This guide provides a detailed overview of the foundational research that led to the discovery, characterization, and mechanistic understanding of the TTQ cofactor in MADH.

Discovery and Spectroscopic Characterization

The initial puzzle surrounding MADH was the nature of its non-flavin, non-metal-ion redox center. Early studies on MADH from various bacterial sources, including Paracoccus denitrificans and Thiobacillus versutus, revealed a unique quinone-like compound.[7] Resonance Raman spectroscopy was a pivotal technique in its initial identification. The spectra of oxidized MADH showed characteristic vibrational modes for C=O, C=C, C-C, and C-H bonds between 900 and 1700 cm⁻¹, confirming the presence of a quinone moiety.[7] The remarkable similarity of these spectra across MADH from different species indicated a conserved cofactor structure.[7]

Further spectroscopic analysis of different redox states of the enzyme—oxidized (quinone), semiquinone, and fully reduced (quinol)—provided deeper insight into the cofactor's electronic properties. These states possess distinct absorption spectra, allowing their interconversion to be monitored during catalysis.[8][9] For instance, the two-electron reduction of the oxidized TTQ by the substrate, methylamine, results in the formation of a reduced aminoquinol, where the substrate's amino group is covalently attached to the cofactor.[8][10] This was later proven definitively using ¹⁵N NMR spectroscopy.[11]

Data Presentation: Spectroscopic Properties

The distinct spectral features of the different redox and intermediate states of TTQ were crucial for early mechanistic studies.

| Redox/Intermediate State | Key Absorption Maxima (λmax, nm) | Notes |

| Oxidized (Quinone) | ~440 | Broad absorbance characteristic of the oxidized quinone form.[12] |

| Semiquinone | - | A stable semiquinone intermediate can be observed during reductive titration.[9] |

| N-Semiquinone | - | A physiologically relevant intermediate that accumulates during the two-electron oxidation of the aminoquinol by amicyanin.[8][10] |

| Reduced (Quinol) | ~330 | Characteristic feature of the reduced quinol form.[12] |

| Aminoquinol (N-Quinol) | - | Formed after the reaction with substrate; the substrate-derived amino group is covalently bound to the reduced TTQ.[8][10] |

The Biosynthesis of this compound

The biogenesis of TTQ is a complex, multi-step process that is not autocatalytic, in contrast to other quinone cofactors like topaquinone (TPQ).[3][5] It requires the action of several accessory proteins encoded by the methylamine utilization (mau) gene cluster.[2][12] In P. denitrificans, this cluster includes mauA and mauB (encoding the β and α subunits of MADH, respectively) and other essential genes like mauFEDG.[2][12]

A critical breakthrough was the identification of the di-heme c-type cytochrome, MauG, as the enzyme responsible for the final, six-electron oxidation in TTQ maturation.[3][13] Early research involving the inactivation of the mauG gene resulted in the accumulation of an inactive MADH precursor, termed preMADH.[2][12] Mass spectrometry analysis revealed that in preMADH, βTrp57 is monohydroxylated, but the crucial cross-link to βTrp108 has not yet formed.[2][14] This demonstrated that the initial hydroxylation is MauG-independent, but the subsequent steps—insertion of the second oxygen, formation of the C-C cross-link, and final oxidation to the quinone—are all catalyzed by MauG.[12][14][15]

Visualization: TTQ Biosynthesis Pathway

Caption: The multi-step biosynthesis of the TTQ cofactor in methylamine dehydrogenase.

Visualization: Experimental Workflow for preMADH Identification```dot

Caption: The catalytic cycle of methylamine dehydrogenase showing key intermediates.

Key Experimental Protocols

Protocol 1: Purification of MADH from P. denitrificans

-

Cell Growth: Grow P. denitrificans in a medium containing methylamine as the sole carbon and nitrogen source to induce the expression of MADH and the mau gene cluster.

-

Periplasmic Fractionation: Harvest cells and prepare a periplasmic fraction using a method such as osmotic shock. MADH is located in the periplasm.

-

Anion-Exchange Chromatography: Apply the periplasmic extract to a DEAE-cellulose or similar anion-exchange column. Elute the bound proteins using a salt gradient (e.g., 0-200 mM NaCl). MADH typically elutes as a distinct, colored fraction.

-

Size-Exclusion Chromatography: Further purify the MADH-containing fractions using a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. MADH, an α₂β₂ heterotetramer, has a native molecular weight around 119 kDa. [12]5. Purity Assessment: Analyze the purity of the final sample using SDS-PAGE, which should show two bands corresponding to the α (~40 kDa) and β (~15 kDa) subunits. The purity can also be assessed spectrophotometrically by checking the ratio of absorbance at 280 nm and 440 nm.

Protocol 2: Enzyme Activity Assay

-

Reaction Mixture: Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing the substrate, methylamine hydrochloride.

-

Electron Acceptor: Add an artificial electron acceptor, such as phenazine ethosulfate (PES), and a final indicator dye, such as 2,6-dichlorophenolindophenol (DCPIP).

-

Initiation and Monitoring: Initiate the reaction by adding a small aliquot of purified MADH. Monitor the reduction of DCPIP by the decrease in its absorbance at 600 nm using a spectrophotometer.

-

Calculation: Calculate the specific activity based on the rate of absorbance change, using the molar extinction coefficient of DCPIP.

Protocol 3: Cofactor Characterization via Resonance Raman Spectroscopy

-

Sample Preparation: Prepare a concentrated sample of purified, oxidized MADH in a suitable buffer.

-

Excitation: Excite the sample using a laser line that falls within the visible absorption band of the oxidized TTQ cofactor (e.g., ~450-480 nm).

-

Data Collection: Collect the scattered light using a Raman spectrometer. The resonance enhancement effect will selectively amplify the vibrational modes of the TTQ chromophore.

-

Spectral Analysis: Analyze the resulting spectrum for characteristic peaks corresponding to the quinone C=O and C=C stretching frequencies. To confirm assignments, perform isotope labeling experiments, for example, by growing the bacteria in an ¹⁸O-enriched environment and observing the expected shift in the C=O vibrational frequency. [7]

Conclusion

The early research on this compound in methylamine dehydrogenase fundamentally altered the understanding of enzymatic cofactors. It established that complex, catalytically proficient structures could be assembled from simple amino acid building blocks through sophisticated post-translational machinery. The elucidation of the TTQ structure, its intricate biosynthetic pathway involving the accessory protein MauG, and its detailed catalytic mechanism laid the groundwork for decades of subsequent research into protein-derived cofactors, radical chemistry in enzymes, and long-range electron transfer. These foundational studies remain a cornerstone of modern enzymology and bioinorganic chemistry.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound biosynthesis: A radical approach to posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Diversity of Structures, Catalytic Mechanisms and Processes of Cofactor Biosynthesis of Tryptophylquinone-Bearing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Intrigues and Intricacies of the Biosynthetic Pathways for the Enzymatic Quinocofactors: PQQ, TTQ, CTQ, TPQ and LTQ‡ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the tryptophan-derived quinone cofactor of methylamine dehydrogenase by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evidence for a this compound aminosemiquinone intermediate in the physiologic reaction between methylamine dehydrogenase and amicyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aromatic amine dehydrogenase, a second this compound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. Uncovering novel biochemistry in the mechanism of this compound cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MauG: a di-heme enzyme required for methylamine dehydrogenase maturation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. Scholars@Duke publication: Further insights into quinone cofactor biogenesis: probing the role of mauG in methylamine dehydrogenase this compound formation. [scholars.duke.edu]

- 15. pubs.acs.org [pubs.acs.org]

The Biosynthesis of Tryptophan Tryptophylquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan tryptophylquinone (TTQ) is a protein-derived redox cofactor essential for the catalytic activity of certain bacterial amine dehydrogenases, such as methylamine dehydrogenase (MADH). The biosynthesis of TTQ is a complex post-translational modification process involving the cross-linking of two tryptophan residues and the insertion of two oxygen atoms into one of their indole rings. This guide provides a comprehensive overview of the TTQ biosynthesis pathway, focusing on the well-characterized final steps catalyzed by the di-heme enzyme MauG. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the reaction pathways and experimental workflows to facilitate a deeper understanding of this intricate biochemical process.

Introduction

Protein-derived cofactors are critical for expanding the catalytic capabilities of enzymes beyond those offered by the canonical amino acids. This compound (TTQ) is a prime example of such a cofactor, enabling enzymes like methylamine dehydrogenase (MADH) to catalyze the oxidative deamination of primary amines.[1][2] The formation of TTQ is a fascinating and complex post-translational modification that transforms two specific tryptophan residues within the MADH polypeptide into a functional quinone cofactor.[1][2]

The biosynthesis of TTQ in Paracoccus denitrificans involves the modification of two tryptophan residues, βTrp57 and βTrp108, within the β-subunit of MADH.[1][3] The overall process is an eight-electron oxidation, with the final six-electron oxidation being the most extensively studied part of the pathway.[2][3] This crucial final stage is catalyzed by a di-heme c-type cytochrome called MauG.[1][2][3]

This technical guide will delve into the core aspects of TTQ biosynthesis, with a particular focus on the MauG-dependent pathway. It aims to provide researchers and professionals in drug development with a detailed understanding of the enzymatic reactions, quantitative parameters, and experimental methodologies used to study this unique biosynthetic process.

The this compound Biosynthesis Pathway

The biosynthesis of TTQ can be conceptually divided into two main stages: an initial, yet uncharacterized, hydroxylation step, and a subsequent six-electron oxidation catalyzed by MauG.

Initial Hydroxylation: The Unknown Enzyme

The substrate for the enzyme MauG is not the nascent MADH polypeptide but rather a precursor form known as preMADH.[1] In preMADH, one of the two tryptophan residues destined to form TTQ, βTrp57, is already monohydroxylated.[1] The enzyme responsible for this initial two-electron oxidation and oxygen insertion remains unknown to date.[2][3] This represents a significant knowledge gap in the complete elucidation of the TTQ biosynthesis pathway.

The MauG-Catalyzed Final Steps: A Six-Electron Oxidation

The di-heme enzyme MauG catalyzes the final and critical six-electron oxidation of preMADH to form the mature TTQ cofactor.[1][2][3] This process involves three distinct two-electron oxidation steps:

-

Second Hydroxylation: MauG catalyzes the insertion of a second oxygen atom onto the monohydroxylated βTrp57 residue, forming a dihydroxytryptophan intermediate.[3]

-

Cross-linking: A covalent bond is formed between the C4 of βTrp57 and the C5 of βTrp108, creating the characteristic tryptophylquinone structure.[3]

-

Oxidation to Quinone: The dihydroxytryptophan moiety is oxidized to the final quinone form, completing the TTQ cofactor.[3]

These reactions are driven by a remarkable long-range electron transfer mechanism, where the heme centers of MauG accept electrons from the distant tryptophan residues in preMADH.[1][2]

Quantitative Data

The study of TTQ biosynthesis has yielded important quantitative data, particularly regarding the kinetics of the MauG-catalyzed reactions. The following table summarizes key kinetic parameters that have been reported.

| Enzyme | Substrate | Oxidant | Km (µM) | kcat (s-1) | Reference |

| MauG | preMADH | O2 + electron donor | 6.6 | 0.2 | [2][4] |

| MauG | Quinol MADH | H2O2 | 11.1 | 4.1 | [2] |

| MauG | preMADH | H2O2 | ≤ 1.5 (Kd) | 0.8 (limiting rate) | [3] |

Experimental Protocols

This section provides detailed methodologies for the purification of the key components and the in vitro reconstitution of the final steps of TTQ biosynthesis.

Purification of Recombinant MauG

Source Organism: Escherichia coli BL21(DE3) cells harboring an expression plasmid for MauG.

Protocol:

-

Culture Growth: Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein expression.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM PMSF) and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: If MauG is His-tagged, apply the cleared lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the bound MauG with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Ion-Exchange Chromatography: As a subsequent purification step, dialyze the eluted protein against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0) and apply to an anion-exchange column (e.g., Q-Sepharose). Elute with a linear salt gradient (e.g., 0-1 M NaCl).

-

Size-Exclusion Chromatography: For final polishing and buffer exchange, concentrate the protein and apply to a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with the final storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl).

-

Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a spectrophotometer and the appropriate extinction coefficient.

Purification of Recombinant preMADH

Source Organism: Rhodobacter sphaeroides with a deleted mauG gene, containing a plasmid for the expression of the MADH genes.[4]

Protocol:

-

Expression: The expression of preMADH is typically carried out in a host that possesses the necessary machinery for the assembly of MADH but lacks the mauG gene, thus accumulating the preMADH intermediate.[4]

-

Cell Lysis and Fractionation: Similar to MauG purification, harvest the cells and lyse them. preMADH is a periplasmic protein, so a periplasmic extraction protocol may be employed.

-

Chromatography: A multi-step chromatography procedure, often involving ion-exchange and size-exclusion chromatography, is used to purify preMADH to homogeneity. The specific details of the purification protocol can be adapted from established methods for MADH purification.

In Vitro TTQ Biosynthesis Assay

This assay monitors the MauG-dependent conversion of preMADH to mature MADH with the fully formed TTQ cofactor.

Reaction Components:

-

Purified preMADH

-

Purified MauG

-

Oxidizing agent: Hydrogen peroxide (H2O2) or molecular oxygen (O2) with an electron donor (e.g., NADH and a reductase system).

-

Reaction Buffer: e.g., 50 mM potassium phosphate buffer, pH 7.5.

Protocol:

-

Reaction Setup: In a microcentrifuge tube or a cuvette, combine the reaction buffer, preMADH (e.g., 5-10 µM), and MauG (e.g., 0.1-1 µM).

-

Initiation: Initiate the reaction by adding the oxidizing agent. For H2O2, a final concentration of 100-500 µM is typically used.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 30°C) for a specific period (e.g., 10-60 minutes).

-

Monitoring the Reaction: The formation of the TTQ cofactor can be monitored spectrophotometrically by the increase in absorbance at approximately 440 nm, which is characteristic of the oxidized quinone.[2]

-

Analysis of Products: The reaction products can be further analyzed by various methods, including:

-

SDS-PAGE: To visualize the protein components.

-

Activity Assay: Measure the methylamine dehydrogenase activity of the reaction product to confirm the formation of functional MADH.

-

HPLC: To separate and quantify the different forms of the cofactor.

-

Mass Spectrometry: To confirm the mass changes associated with the oxygen insertions and cross-linking.

-

HPLC Analysis of Tryptophan and its Derivatives

While a specific HPLC protocol for the direct analysis of TTQ from a protein matrix is complex, general methods for the analysis of tryptophan and its hydroxylated derivatives can be adapted.

General Protocol:

-

Sample Preparation: For analysis of free amino acids, protein samples need to be hydrolyzed (e.g., alkaline hydrolysis for tryptophan preservation).

-

Derivatization: Tryptophan and its derivatives can be derivatized to enhance their detection by fluorescence or UV-Vis spectroscopy. A common derivatizing agent is o-phthaldialdehyde (OPA).

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Fluorescence detection provides high sensitivity for OPA-derivatized amino acids. The excitation and emission wavelengths are set appropriately for the specific derivatives.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Overview of the this compound (TTQ) biosynthesis pathway.

Caption: Experimental workflow for the purification of recombinant MauG.

Caption: Logical workflow for the in vitro this compound (TTQ) biosynthesis assay.

Conclusion and Future Directions

The biosynthesis of this compound is a remarkable example of the intricate post-translational modifications that nature employs to generate functional diversity in proteins. While significant progress has been made in understanding the final steps of this pathway, particularly the role of the di-heme enzyme MauG, key questions remain. The foremost challenge is the identification and characterization of the enzyme responsible for the initial monohydroxylation of the tryptophan residue to form preMADH. Elucidating this initial step is crucial for a complete understanding of the entire biosynthetic pathway.

Further research is also needed to obtain high-resolution structural information of the reaction intermediates to better understand the catalytic mechanism of MauG. The development of more specific and sensitive analytical methods for the direct quantification of TTQ and its precursors from the protein matrix will also be invaluable for future kinetic and mechanistic studies. A deeper understanding of the TTQ biosynthesis pathway not only provides fundamental insights into biocatalysis but may also open avenues for the bioengineering of novel enzymes and the development of inhibitors targeting this essential pathway in pathogenic bacteria.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound biosynthesis: A radical approach to posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic mechanism for the initial steps in MauG-dependent this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Mechanism for the Initial Steps in MauG-dependent this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Post-Translational Modification: A Technical Guide to Tryptophan Tryptophylquinone (TTQ) Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The world of protein function extends far beyond the simple sequence of amino acids. Post-translational modifications (PTMs) represent a critical layer of biological regulation and catalytic diversity, often bestowing novel chemical functionalities upon proteins. Among the most fascinating of these modifications is the formation of Tryptophan tryptophylquinone (TTQ), a redox-active cofactor essential for the catalytic activity of certain bacterial amine dehydrogenases. This in-depth technical guide delves into the core of TTQ biosynthesis, providing a comprehensive overview of the enzymatic machinery, reaction mechanisms, and the experimental approaches used to elucidate this remarkable biochemical pathway. Understanding the intricacies of TTQ formation not only expands our fundamental knowledge of protein chemistry but also holds potential for the rational design of novel biocatalysts and therapeutic agents.

The TTQ Cofactor: A Product of Intramolecular Artistry

This compound is a unique cofactor formed from the covalent cross-linking of two tryptophan residues within the same polypeptide chain, followed by the di-oxygenation of one of the indole rings to form an ortho-quinone.[1][2][3] This intricate PTM is a hallmark of enzymes such as methylamine dehydrogenase (MADH) and aromatic amine dehydrogenase (AADH), enabling them to catalyze the oxidative deamination of primary amines.[4][5] The biosynthesis of TTQ is a complex, multi-step process that relies on a dedicated set of enzymes encoded by the mau (methylamine utilization) gene cluster in bacteria like Paracoccus denitrificans.[6][7][8]

The Key Player: MauG, a Diheme Enzyme with a Crucial Role

The final and most critical steps in TTQ biosynthesis are orchestrated by a remarkable diheme c-type cytochrome called MauG.[8][9] MauG catalyzes the six-electron oxidation of a precursor form of MADH (preMADH), which already contains a monohydroxylated tryptophan residue but lacks the crucial cross-link and the second oxygen atom required for a functional TTQ cofactor.[6][9] This process involves three successive two-electron oxidation steps: the insertion of a second oxygen atom, the formation of the carbon-carbon bond between the two tryptophan residues, and the final oxidation to the quinone form.[7][9]

Quantitative Data on MauG and TTQ Biosynthesis

The following tables summarize key quantitative data related to the enzymatic activity of MauG and the in vitro biosynthesis of TTQ.

| Parameter | Wild-Type MauG | Q103N MauG Mutant | Reference(s) |

| Redox Potentials (Em) | |||

| Em1 | -158 mV | -11.2 ± 9.0 mV | [6][10] |

| Em2 | -246 mV | -150.7 ± 5.9 mV | [6][10] |

| Kinetic Parameters (Non-biosynthetic electron transfer) | |||

| kcat | 0.063 ± 0.002 s-1 | 0.053 ± 0.004 s-1 | [10] |

| Kd | 10.4 ± 0.8 µM | 6.2 ± 1.7 µM | [10] |

Table 1: Redox and Kinetic Properties of Wild-Type and Q103N Mutant MauG. This table highlights the impact of a single amino acid substitution on the electrochemical properties and non-biosynthetic electron transfer kinetics of MauG.

| Reaction | kcat (s-1) | Km (µM) | Reference(s) |

| MauG-dependent TTQ biosynthesis from preMADH | 6.6 | 0.2 | [9] |

| MauG-dependent oxidation of quinol MADH | 4.1 | 11.1 | [9] |

Table 2: Steady-State Kinetic Parameters for MauG-Catalyzed Reactions. This table provides a comparison of the kinetic efficiency of MauG in the overall TTQ biosynthesis from its precursor and in the final oxidation step.

Visualizing the Pathway and Workflows

To better understand the complex processes involved in TTQ biosynthesis and its investigation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

Caption: The biosynthetic pathway of this compound (TTQ).

Caption: A generalized experimental workflow for studying TTQ biosynthesis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments central to the study of TTQ biosynthesis.

Protocol 1: Recombinant Expression and Purification of preMADH and MauG

This protocol describes the production and isolation of the precursor substrate (preMADH) and the catalytic enzyme (MauG) from a recombinant host system, typically Rhodobacter sphaeroides or Paracoccus denitrificans.

1. Gene Expression: a. Transform the appropriate host strain with expression plasmids containing the mau genes necessary for preMADH production (e.g., mauA, mauB, mauD, mauE, mauF) and a separate plasmid for MauG expression. b. Grow the transformed cells in a suitable medium under conditions that induce gene expression. For example, in R. sphaeroides, this may involve anaerobic growth in the light followed by a shift to aerobic conditions in the dark.

2. Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors). c. Lyse the cells using a French press or sonication. d. Separate the soluble fraction from the cell debris by ultracentrifugation.

3. Protein Purification: a. preMADH Purification: i. Apply the soluble lysate to an anion-exchange chromatography column (e.g., Q-Sepharose). ii. Elute the bound proteins with a linear salt gradient (e.g., 0-500 mM NaCl). iii. Collect fractions and identify those containing preMADH by SDS-PAGE and Western blotting using specific antibodies if available. iv. Pool the preMADH-containing fractions and further purify using size-exclusion chromatography. b. MauG Purification: i. Apply the soluble lysate from the MauG-expressing strain to a cation-exchange chromatography column (e.g., SP-Sepharose). ii. Elute with a salt gradient. iii. Identify MauG-containing fractions by their characteristic red color and by SDS-PAGE. iv. Further purify using hydrophobic interaction or size-exclusion chromatography as needed.

4. Protein Characterization: a. Determine the protein concentration using a standard method (e.g., Bradford or BCA assay). b. Assess the purity of the isolated proteins by SDS-PAGE. c. Confirm the identity of the proteins by mass spectrometry (peptide mass fingerprinting or tandem MS).

Protocol 2: In Vitro TTQ Biosynthesis Assay

This protocol outlines the procedure for reconstituting the MauG-dependent formation of TTQ from preMADH in a controlled in vitro environment.

1. Reaction Setup: a. In a microcentrifuge tube or a cuvette, combine the following components in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5):

- Purified preMADH (final concentration, e.g., 10 µM)

- Purified MauG (final concentration, e.g., 1 µM) b. Equilibrate the mixture at a controlled temperature (e.g., 25°C).

2. Initiation of the Reaction: a. Initiate the reaction by adding an oxidizing agent. The two common methods are:

- Hydrogen Peroxide (H2O2): Add a stoichiometric amount of H2O2 (e.g., 3 equivalents relative to preMADH).

- Molecular Oxygen (O2) and a Reducing Agent: In an aerobic environment, add a reducing agent such as dithiothreitol (DTT) to reduce the hemes of MauG, which can then react with O2.

3. Monitoring the Reaction: a. Spectroscopic Monitoring: Monitor the formation of the mature TTQ cofactor by observing the increase in absorbance at approximately 440 nm, which is characteristic of the oxidized quinone.[8] A transient intermediate with an absorbance maximum at 330 nm, corresponding to the reduced quinol form, may be observed in the early stages of the reaction.[8][9] b. Activity Assay: At different time points, take aliquots of the reaction mixture and measure the methylamine dehydrogenase activity using a standard assay (e.g., following the reduction of an artificial electron acceptor like phenazine ethosulfate). An increase in activity over time indicates the formation of functional MADH with a mature TTQ cofactor.

4. Data Analysis: a. From the spectroscopic data, calculate the initial rate of TTQ formation. b. By varying the concentrations of preMADH and MauG, determine the kinetic parameters (Km and kcat) for the overall reaction.

Protocol 3: Mass Spectrometric Identification of the TTQ Modification

This protocol details the use of mass spectrometry to confirm the presence and location of the TTQ modification within the MADH protein.

1. Sample Preparation: a. Take a sample of the purified mature MADH (either from in vivo expression or after the in vitro biosynthesis reaction). b. Denature, reduce, and alkylate the protein to linearize it and modify cysteine residues. c. Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): a. Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC). b. Elute the peptides directly into a tandem mass spectrometer. c. The mass spectrometer will perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides. d. The instrument will then select precursor ions of interest (e.g., those with a mass corresponding to the predicted TTQ-containing peptide) for fragmentation (MS2).

3. Data Analysis: a. Search the acquired MS/MS spectra against a protein sequence database containing the sequence of MADH. b. The search algorithm will attempt to match the experimental fragmentation pattern to the theoretical fragmentation pattern of peptides from the database. c. Specifically look for a peptide that corresponds to the region of the β-subunit known to contain the TTQ modification (around βTrp57 and βTrp108). d. The mass of this peptide will be increased due to the cross-link and the addition of two oxygen atoms. The exact mass shift can be calculated and used to confirm the modification. e. Manual inspection of the MS/MS spectrum of the modified peptide can provide further confidence in the identification by assigning fragment ions that confirm the presence of the cross-linked and oxygenated tryptophan residues.

Conclusion and Future Perspectives

The post-translational formation of this compound is a testament to the chemical ingenuity of biological systems. The diheme enzyme MauG, with its ability to perform a complex six-electron oxidation at a distance, represents a fascinating case study in enzyme catalysis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers aiming to explore this system further.

Future research in this area may focus on several key aspects. Elucidating the precise mechanism of the initial monohydroxylation of tryptophan remains an open question. A deeper understanding of the long-range electron transfer mechanism employed by MauG could inform the design of artificial enzymes with novel catalytic capabilities. Furthermore, the potential to harness the TTQ biosynthetic machinery for the production of modified proteins with unique properties is an exciting avenue for synthetic biology and drug development. As we continue to unravel the complexities of TTQ biosynthesis, we gain not only fundamental insights into the world of post-translational modifications but also powerful tools for biotechnological innovation.

References

- 1. Crystal Structures of CO and NO Adducts of MauG in Complex with Pre-Methylamine Dehydrogenase: Implications for the Mechanism of Dioxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Intrigues and Intricacies of the Biosynthetic Pathways for the Enzymatic Quinocofactors: PQQ, TTQ, CTQ, TPQ and LTQ‡ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-directed mutagenesis of Gln103 reveals the influence of this residue on the redox properties and stability of MauG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MauG, a diheme enzyme that catalyzes this compound biosynthesis by remote catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of CO and NO adducts of MauG in complex with pre-methylamine dehydrogenase: implications for the mechanism of dioxygen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic Mechanism for the Initial Steps in MauG-dependent this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uncovering novel biochemistry in the mechanism of this compound cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound biosynthesis: A radical approach to posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site-Directed Mutagenesis of Gln103 Reveals the Influence of This Residue on the Redox Properties and Stability of MauG - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tryptophan Tryptophylquinone: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan tryptophylquinone (TTQ) is a protein-derived cofactor essential for the catalytic activity of certain bacterial amine dehydrogenases.[1][2] Unlike many cofactors that are synthesized independently and then incorporated into enzymes, TTQ is generated through a complex post-translational modification of two specific tryptophan residues within the apoenzyme.[3][4] This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthesis of TTQ, with a particular focus on its role in methylamine dehydrogenase (MADH). Detailed experimental protocols and visual representations of key pathways are included to support researchers and drug development professionals in this field.

Chemical Structure and Physicochemical Properties

TTQ is formed by the covalent cross-linking of two tryptophan residues and the subsequent di-oxygenation of one of the indole rings to form an ortho-quinone.[2][5] In methylamine dehydrogenase from Paracoccus denitrificans, these modifications occur at βTrp57 and βTrp108.[3] The resulting structure is a highly conjugated system that is critical for the enzyme's catalytic and electron transfer functions.[1]

Chemical Identity

| Property | Value |

| IUPAC Name | 2-Amino-3-[2-[2-amino-3-(2-carboxyethyl)-6,7-dioxo-1H-indol-4-yl]-1H-indol-3-yl]propanoic acid |

| Chemical Formula | C22H20N4O6 |

| Molar Mass | 436.424 g·mol−1 |

| CAS Number | 134645-25-3 |

Spectroscopic Properties

The distinct redox states of TTQ give rise to characteristic UV-visible absorption spectra, which are invaluable for its characterization and for studying the kinetics of TTQ-dependent enzymes.

| Redox State | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Enzyme/Condition |

| Oxidized (Quinone) | ~440 | Not explicitly found | Methylamine Dehydrogenase (MADH) |

| Semiquinone | Not explicitly found | Not explicitly found | Aromatic Amine Dehydrogenase (AADH) |

| Reduced (Quinol) | ~330 | Not explicitly found | Methylamine Dehydrogenase (MADH) |

Redox Properties

The redox potential of TTQ is a key determinant of its function in catalysis and electron transfer. The midpoint potentials are influenced by the local protein environment.

| Enzyme | Redox Couple | Midpoint Potential (Em) | pH Dependence |

| Methylamine Dehydrogenase (MADH) | Oxidized/Reduced | More positive than AADH | -30 mV/pH unit |

| Aromatic Amine Dehydrogenase (AADH) | Oxidized/Reduced | 20 mV less positive than MADH | -30 mV/pH unit |

| MauG (involved in TTQ biosynthesis) | Fe(III)/Fe(II) - Heme 1 | -159 mV | Not specified |

| MauG (involved in TTQ biosynthesis) | Fe(III)/Fe(II) - Heme 2 | -254 mV | Not specified |

The pH dependence of -30 mV/pH unit for both MADH and AADH indicates that the two-electron transfer is coupled to the transfer of a single proton.[6]

Biosynthesis of this compound

The biosynthesis of TTQ is a complex, multi-step process that occurs post-translationally and requires the action of at least one accessory enzyme, MauG.[1][3] The process begins with the precursor protein of MADH (preMADH), which contains the two designated tryptophan residues.

The key steps in the MauG-dependent biosynthesis of TTQ are:

-

Initial Hydroxylation: An initial, likely autocatalytic, hydroxylation of one of the tryptophan residues (βTrp57) occurs.[5][7]

-

MauG-Catalyzed Six-Electron Oxidation: The di-heme enzyme MauG catalyzes the remaining steps, which constitute a six-electron oxidation.[5][7] This involves:

The following diagram illustrates the experimental workflow for studying MauG-dependent TTQ biosynthesis in vitro.

The signaling pathway for the biosynthesis of TTQ from two tryptophan residues is depicted below.

Catalytic Function in Methylamine Dehydrogenase

TTQ is the catalytic heart of methylamine dehydrogenase (MADH), enabling the oxidative deamination of methylamine to formaldehyde and ammonia.[8] The catalytic cycle involves a ping-pong mechanism with two distinct half-reactions.

-

Reductive Half-Reaction: Methylamine reacts with the oxidized TTQ cofactor to form a substrate-Schiff base intermediate. This is followed by proton abstraction and a two-electron reduction of TTQ to its quinol form, releasing formaldehyde.

-

Oxidative Half-Reaction: The reduced quinol cofactor is re-oxidized in two single-electron steps by an external electron acceptor, typically a copper protein like amicyanin.[2] This regenerates the active quinone form of TTQ, completing the catalytic cycle.

The catalytic cycle of MADH is illustrated in the following diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of TTQ and TTQ-containing enzymes.

Purification of Methylamine Dehydrogenase (MADH)

This protocol is a generalized procedure based on methods described for the purification of MADH from Paracoccus denitrificans.

-

Cell Lysis: Resuspend methylamine-grown bacterial cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells using a French press or sonication.

-

Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris and membranes.

-

Ammonium Sulfate Precipitation: Fractionate the supernatant by adding ammonium sulfate to precipitate proteins. Collect the fraction that precipitates between 40% and 80% saturation.

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-500 mM NaCl).

-

Size-Exclusion Chromatography: Pool the fractions containing MADH activity and concentrate the sample. Apply the concentrated sample to a size-exclusion chromatography column (e.g., Sephacryl S-200) to separate proteins based on size.

-

Purity Assessment: Analyze the purity of the final MADH preparation by SDS-PAGE. The purified enzyme should show two bands corresponding to the α and β subunits.

Methylamine Dehydrogenase Activity Assay

This spectrophotometric assay measures the rate of reduction of an artificial electron acceptor, which is coupled to the oxidation of methylamine by MADH.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Methylamine solution (e.g., 1 M)

-

Phenazine methosulfate (PMS) solution (e.g., 10 mM)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (e.g., 1 mM)

-

Purified MADH enzyme

Procedure:

-

Prepare a reaction mixture in a 1 ml cuvette containing Assay Buffer, PMS, and DCPIP to final concentrations of 100 µM, 1 mM, and 50 µM, respectively.

-

Add a small, known amount of purified MADH to the cuvette and mix gently.

-

Initiate the reaction by adding methylamine to a final concentration of 10 mM.

-

Immediately monitor the decrease in absorbance at 600 nm (the λmax of DCPIP) at a constant temperature (e.g., 25 °C) using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute.

In Vitro MauG-Dependent TTQ Biosynthesis

This protocol allows for the reconstitution of the final steps of TTQ biosynthesis in a controlled environment.

Materials:

-

Purified preMADH (from a mauG knockout strain)

-

Purified MauG

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5

-

Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

Procedure:

-

In a microcentrifuge tube, combine purified preMADH and MauG in the Reaction Buffer to final concentrations of approximately 10 µM and 1 µM, respectively.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 100 µM.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a set period (e.g., 1-2 hours).

-

Monitor the formation of mature TTQ by:

-

UV-Vis Spectroscopy: Observing the increase in absorbance at approximately 440 nm.

-

Activity Assay: Measuring the appearance of methylamine dehydrogenase activity using the assay described above.

-

Mass Spectrometry: Analyzing the mass of the β subunit of MADH to confirm the mass increase corresponding to the addition of two oxygen atoms and the cross-link.

-

Conclusion

This compound represents a fascinating example of nature's ingenuity in expanding the catalytic repertoire of proteins through post-translational modification. Its unique structure and redox properties are finely tuned for its role in amine oxidation. The elucidation of its complex biosynthetic pathway, involving the remarkable long-range catalysis by the di-heme enzyme MauG, has opened new avenues for research in enzymology and protein engineering. The detailed methodologies and visual aids provided in this guide are intended to serve as a valuable resource for scientists and researchers aiming to further unravel the intricacies of TTQ and its associated enzymes, with potential applications in biocatalysis and the development of novel therapeutics.

References

- 1. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steady-state kinetic analysis of the quinoprotein methylamine dehydrogenase from Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. tainstruments.com [tainstruments.com]

- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crucial Role of Tryptophan Tryptophylquinone in Bacterial Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tryptophan tryptophylquinone (TTQ), a protein-derived redox cofactor, is essential for the metabolic pathways of various bacteria, enabling them to utilize primary amines as sources of carbon and energy.[1][2] This guide provides a comprehensive overview of TTQ's function, biosynthesis, and the enzymes that depend on it, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound (TTQ)

TTQ is a quinone cofactor synthesized through the post-translational modification of two specific tryptophan residues within an enzyme's polypeptide chain.[3][4][5][6] This intricate modification involves the covalent cross-linking of the indole rings of two tryptophan residues and the incorporation of two oxygen atoms into one of these rings to form an ortho-quinone.[3][4][7] The resulting structure is a potent catalytic center essential for the oxidative deamination of primary amines.[4]

TTQ-dependent enzymes, known as quinoproteins, are a class of amine dehydrogenases.[8][9][10] The two most well-characterized TTQ-containing enzymes are Methylamine Dehydrogenase (MADH) and Aromatic Amine Dehydrogenase (AADH).[2][8][11] These enzymes catalyze the conversion of primary amines to their corresponding aldehydes and ammonia, playing a vital role in bacterial carbon and nitrogen metabolism.[4][12]

The Biosynthesis of TTQ: A Multi-Step Enzymatic Process

The formation of mature TTQ is not an autocatalytic process; it requires a dedicated set of genes, typically found in the methylamine utilization (mau) gene cluster, to orchestrate a complex series of post-translational modifications.[3][13] The biosynthesis pathway is a remarkable example of enzymatic machinery, culminating in the creation of the active cofactor.

The process begins with the precursor protein of the TTQ-dependent enzyme, for instance, pre-methylamine dehydrogenase (preMADH).[3] A key player in this pathway is MauG, a di-heme c-type cytochrome, which catalyzes the final and most critical steps of TTQ synthesis.[3][8][13] MauG facilitates a six-electron oxidation process that involves the insertion of the second oxygen atom and the formation of the crucial cross-link between the two tryptophan residues.[5][7][13][14]

The overall biosynthesis can be summarized in the following key stages:

-

Initial Hydroxylation : An unknown enzyme catalyzes the initial monohydroxylation of one of the precursor tryptophan residues (βTrp57 in MADH).[7][15]

-

MauG-Dependent Maturation : The di-heme enzyme MauG binds to the preMADH substrate.[3]

-

Final Oxidation and Cross-linking : MauG catalyzes the final three two-electron oxidation reactions, which include the second oxygen insertion and the covalent cross-linking of the two tryptophan residues (βTrp57 and βTrp108 in MADH) to form the mature TTQ cofactor.[5][8][13]

This maturation process is tightly coupled with the proper assembly and transport of the enzyme subunits to the bacterial periplasm, where they become active.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. The Intrigues and Intricacies of the Biosynthetic Pathways for the Enzymatic Quinocofactors: PQQ, TTQ, CTQ, TPQ and LTQ‡ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound biosynthesis: A radical approach to posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, function, and applications of this compound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Uncovering novel biochemistry in the mechanism of this compound cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of Structures, Catalytic Mechanisms and Processes of Cofactor Biosynthesis of Tryptophylquinone-Bearing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoproteins: enzymes containing the quinonoid cofactor pyrroloquinoline quinone, topaquinone or tryptophan-tryptophan quinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aromatic amine dehydrogenase, a second this compound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. proteopedia.org [proteopedia.org]

- 13. annualreviews.org [annualreviews.org]

- 14. MauG: a di-heme enzyme required for methylamine dehydrogenase maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholars@Duke publication: Further insights into quinone cofactor biogenesis: probing the role of mauG in methylamine dehydrogenase this compound formation. [scholars.duke.edu]

An In-depth Technical Guide to Tryptophan Tryptophylquinone (TTQ) as a Protein-Derived Redox Cofactor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tryptophan tryptophylquinone (TTQ) is a unique, protein-derived redox cofactor essential for the catalytic activity of a class of bacterial amine dehydrogenases. Formed by an intricate post-translational modification of two tryptophan residues within the enzyme's polypeptide chain, TTQ enables the oxidation of primary amines to their corresponding aldehydes. This technical guide provides a comprehensive overview of TTQ, detailing its structure, biosynthesis, and the catalytic mechanisms of TTQ-dependent enzymes. Special emphasis is placed on the quantitative aspects of TTQ biochemistry, detailed experimental protocols for its study, and its role in microbial metabolism, offering valuable insights for researchers in enzymology, cofactor biochemistry, and drug development targeting microbial metabolic pathways.

Introduction to this compound (TTQ)

This compound (TTQ) is a fascinating example of a protein-derived cofactor, where the enzyme synthesizes its own catalytic group from its amino acid constituents.[1] This stands in contrast to many enzymes that require the uptake of external vitamin-derived cofactors. TTQ is found in the active site of bacterial enzymes such as methylamine dehydrogenase (MADH) and aromatic amine dehydrogenase (AADH), which play crucial roles in the metabolism of single-carbon compounds and aromatic amines, respectively.[2][3]

The structure of TTQ is characterized by two tryptophan residues that are covalently cross-linked. One of these tryptophan residues is further modified by the addition of two oxygen atoms to its indole ring, forming an ortho-quinone.[4][5] This quinone moiety is the primary site of redox activity, enabling the enzyme to catalyze the oxidative deamination of primary amines.

The Biosynthesis of TTQ: A Complex Maturation Process

The formation of TTQ is a multi-step process involving a dedicated set of enzymes encoded by the mau (methylamine utilization) gene cluster.[4][5] A key player in the final stages of TTQ biosynthesis is the di-heme enzyme MauG.[4][6]

The biosynthesis can be summarized in the following key stages:

-

Initial Hydroxylation: An unknown enzyme catalyzes the initial mono-hydroxylation of a specific tryptophan residue (βTrp57 in MADH) within the precursor protein, preMADH.[4]

-

MauG-Catalyzed Maturation: The di-heme enzyme MauG then catalyzes a complex six-electron oxidation to complete the formation of TTQ. This process, which can utilize either hydrogen peroxide or molecular oxygen as the oxidant, involves three distinct two-electron oxidation steps:

The catalytic cycle of MauG involves a high-valent bis-Fe(IV) intermediate, a testament to the remarkable chemistry involved in the biosynthesis of this cofactor.[4]

TTQ-Dependent Enzymes and their Catalytic Mechanism

The primary examples of TTQ-dependent enzymes are methylamine dehydrogenase (MADH) and aromatic amine dehydrogenase (AADH). These enzymes catalyze the oxidation of primary amines to aldehydes, with the concomitant reduction of the TTQ cofactor.

The catalytic mechanism of these enzymes follows a ping-pong kinetic model, which can be divided into two half-reactions:

-

Reductive Half-Reaction: The amine substrate reacts with the oxidized TTQ cofactor to form a substrate-imine adduct. This is followed by a proton abstraction and a two-electron transfer, resulting in the reduction of TTQ to its aminoquinol form and the release of the aldehyde product.

-

Oxidative Half-Reaction: The reduced TTQ cofactor is re-oxidized by an external electron acceptor. In the case of MADH in Paracoccus denitrificans, the electrons are transferred sequentially to a type I copper protein called amicyanin, and then to cytochrome c-551i.[7] This electron transfer is proposed to occur via a ping-pong mechanism rather than through a stable ternary complex.[7]

Quantitative Data

Kinetic Parameters of TTQ-Dependent Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Source |

| Methylamine Dehydrogenase (Paracoccus denitrificans) | Methylamine | 12.5 | 16.9 | 7.5 | [2] |

| Methylamine Dehydrogenase (Paracoccus denitrificans) | Phenazine Ethosulfate | 156 | 16.9 | 7.5 | [2] |

Spectroscopic Properties of TTQ Redox States

| Redox State | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Reference |

| Oxidized (Quinone) | ~440 nm | - | [4] |

| Semiquinone | ~410 nm | - | [8] |

| Reduced (Quinol) | ~330 nm | - | [4] |

Redox Potentials

| Cofactor/Heme Center | Midpoint Potential (Em) | Reference |

| MauG Heme 1 | -159 mV | [4] |

| MauG Heme 2 | -240 mV | [4] |

Experimental Protocols

Methylamine Dehydrogenase Activity Assay

This protocol is adapted from the method described for MADH from Paracoccus denitrificans.[2]

Principle: The activity of MADH is determined by monitoring the reduction of an artificial electron acceptor, phenazine ethosulfate (PES), which is subsequently re-oxidized by a terminal electron acceptor, leading to a measurable change in absorbance.

Reagents:

-

50 mM Tris-HCl buffer, pH 7.5

-

10 mM Methylamine hydrochloride

-

10 mM Phenazine ethosulfate (PES)

-

Enzyme solution (purified MADH)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer, pH 7.5, and 10 mM PES in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a known amount of MADH enzyme solution to the cuvette.

-

Immediately add 10 mM methylamine to start the reaction.

-

Monitor the reduction of PES by following the decrease in absorbance at a specific wavelength (e.g., 600 nm for the reduction of a secondary acceptor like DCPIP, which is often used in conjunction with PES).

-

Calculate the initial rate of reaction from the linear portion of the absorbance change over time.

-

One unit of activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of substrate per minute under the specified conditions.

In Vitro Biosynthesis of TTQ

This protocol describes the in vitro reconstitution of TTQ in preMADH using purified MauG.[6][9]

Principle: Inactive preMADH, which contains a mono-hydroxylated tryptophan residue, is converted to active, mature MADH containing the complete TTQ cofactor by the enzymatic activity of MauG in the presence of an oxidant.

Reagents:

-

Purified preMADH (expressed in a mauG deletion strain)

-

Purified MauG

-

10 mM Potassium phosphate buffer, pH 7.5

-

1 mM Hydrogen peroxide (H₂O₂)

-

Catalase (to stop the reaction)

Procedure:

-

Combine purified preMADH and a catalytic amount of purified MauG in 10 mM potassium phosphate buffer, pH 7.5.

-

Initiate the reaction by adding 1 mM H₂O₂.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction by adding catalase to quench the remaining H₂O₂.

-

Analyze the reaction products for the formation of mature MADH. This can be done by:

-

Spectrophotometry: Monitoring the appearance of the characteristic TTQ absorbance peak at ~440 nm.[4]

-

Activity Assay: Measuring the restoration of methylamine dehydrogenase activity using the assay described in Protocol 5.1.

-

Mass Spectrometry: Analyzing the protein to confirm the covalent modifications corresponding to TTQ formation.

-

Mass Spectrometry for TTQ Identification

Principle: Mass spectrometry is a powerful tool to identify the post-translational modifications that constitute the TTQ cofactor. By analyzing the mass of the protein or its peptide fragments, the addition of oxygen atoms and the cross-linking of tryptophan residues can be confirmed.

Procedure (general workflow):

-

Sample Preparation:

-

Purify the TTQ-containing protein (e.g., MADH).

-

For peptide analysis, perform in-solution or in-gel digestion of the protein using a specific protease (e.g., trypsin).

-

-

Mass Spectrometry Analysis:

-

Intact Protein Analysis (Top-Down): Analyze the intact protein to determine its molecular weight. The mass should correspond to the predicted mass plus the modifications for TTQ.

-

Peptide Analysis (Bottom-Up): Analyze the peptide fragments generated by proteolytic digestion. Look for peptides containing the modified and cross-linked tryptophan residues. The masses of these peptides will be shifted due to the oxygen additions and the cross-link.

-

-

Data Analysis:

-

Use specialized software to analyze the mass spectra and identify the modified peptides.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the modified peptides and pinpoint the exact sites of modification.

-

Signaling Pathways and Logical Relationships

Methylamine Utilization Pathway in Paracoccus denitrificans

The oxidation of methylamine by MADH is the first step in a metabolic pathway that allows methylotrophic bacteria to utilize methylamine as a sole source of carbon and energy.[10] The formaldehyde produced is a key intermediate that can be further oxidized to generate reducing equivalents for energy production or assimilated into cellular biomass.[11][12][13]

Electron Transfer Chain from MADH to Cytochrome c-551i

The electrons generated from the oxidation of methylamine are transferred through a short electron transport chain in the periplasm of Paracoccus denitrificans.

TTQ Biosynthesis Workflow

The experimental workflow for studying the in vitro biosynthesis of TTQ involves the preparation of the precursor protein and the catalytic enzyme, followed by the enzymatic reaction and analysis of the product.

Implications for Drug Development

The enzymes involved in TTQ biosynthesis and the TTQ-dependent dehydrogenases themselves represent potential targets for the development of novel antimicrobial agents. As these pathways are specific to certain bacteria and are involved in their core metabolism, inhibitors targeting these enzymes could provide a high degree of selectivity. For instance, disrupting the function of MauG would prevent the maturation of MADH, thereby inhibiting the growth of methylotrophic bacteria on methylamine. Furthermore, understanding the catalytic mechanism of TTQ-dependent enzymes can aid in the design of specific inhibitors that target their active sites.

Conclusion

This compound is a remarkable example of nature's ingenuity in creating complex catalytic machinery from simple building blocks. Its intricate biosynthesis and unique role in microbial metabolism continue to be areas of active research. This technical guide has provided a comprehensive overview of the current knowledge on TTQ, from its fundamental biochemistry to practical experimental approaches for its study. A deeper understanding of TTQ and the enzymes that utilize it holds promise not only for advancing our knowledge of enzymology but also for the development of novel therapeutic strategies.

References

- 1. This compound biosynthesis: A radical approach to posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of methylamine dehydrogenase from Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding World of Methylotrophic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering novel biochemistry in the mechanism of this compound cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 6. MauG-dependent in vitro biosynthesis of this compound in methylamine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amicyanin transfers electrons from methylamine dehydrogenase to cytochrome c-551i via a ping-pong mechanism, not a ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic mechanisms of electron bifurcation with electron transfer flavoprotein, NADH, butyryl-CoA dehydrogenase, and ferredoxin reveal a semiquinone cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In crystallo posttranslational modification within a MauG/pre-methylamine dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Choline degradation in Paracoccus denitrificans: identification of sources of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cofactor-dependent pathways of formaldehyde oxidation in methylotrophic bacteria | CoLab [colab.ws]

- 13. mdpi.com [mdpi.com]

The Natural Occurrence of Tryptophan Tryptophylquinone in Prokaryotes: A Technical Guide

Abstract

Tryptophan tryptophylquinone (TTQ) is a protein-derived cofactor essential for the catalytic activity of certain amine dehydrogenases in prokaryotes. Formed through a complex post-translational modification of two tryptophan residues, TTQ plays a crucial role in the metabolism of primary amines, enabling bacteria to utilize these compounds as sole sources of carbon and nitrogen. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and function of TTQ in prokaryotes. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular pathways involved. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, enzymology, and biochemistry.

Introduction

Protein-derived cofactors are critical for expanding the catalytic capabilities of enzymes beyond what is offered by the canonical 20 amino acids. This compound (TTQ) is a prime example of such a cofactor, found in the active site of prokaryotic enzymes like methylamine dehydrogenase (MADH) and aromatic amine dehydrogenase (AADH).[1][2] These enzymes are vital for bacteria that thrive on amines as their primary source of carbon, nitrogen, and energy.[2]

TTQ is formed by the post-translational modification of two tryptophan residues within the enzyme's polypeptide chain.[2][3] This process involves the covalent cross-linking of the indole rings of two tryptophan residues and the incorporation of two oxygen atoms into one of them to create a quinone moiety.[4][5] The biosynthesis of TTQ is a multi-step process that requires the action of accessory enzymes, most notably the di-heme enzyme MauG.[3][4]

This guide will delve into the known occurrences of TTQ in the prokaryotic kingdom, the genetic organization of the mau gene cluster responsible for its biosynthesis, the catalytic mechanisms of TTQ-dependent enzymes, and the experimental methodologies used to study this unique cofactor.

Natural Occurrence and Distribution

TTQ has been primarily identified in methylotrophic and autotrophic bacteria that utilize methylamine as a carbon source. The most extensively studied TTQ-containing enzyme is Methylamine Dehydrogenase (MADH), which has been isolated from various bacteria, including Paracoccus denitrificans, Thiobacillus versutus, and bacterium W3A1.[6][7] Another notable TTQ-dependent enzyme is Aromatic Amine Dehydrogenase (AADH), which acts on aromatic amines like tyramine.[1]

The genetic machinery for TTQ biosynthesis is typically encoded within a conserved mau (methylamine utilization) gene cluster.[4] For instance, in P. denitrificans, this cluster comprises 11 genes, including the structural genes for the α and β subunits of MADH (mauB and mauA, respectively) and the gene for the modifying enzyme MauG (mauG).[4] The distribution of the mau gene cluster across prokaryotic genomes suggests a specialized metabolic function rather than a universally conserved pathway.

Quantitative Data

The study of TTQ-dependent enzymes has yielded valuable quantitative data regarding their catalytic efficiency and substrate affinity. Below is a summary of key kinetic parameters for some of these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |

| Aromatic Amine Dehydrogenase (AADH) | Tyramine | 5.4 | 17 | - | - | Alcaligenes faecalis | [1] |

| Methylamine Dehydrogenase (MADH) βD32N mutant | Methylamine | > 5400 | - | - | - | Paracoccus denitrificans | [8] |

Note: The Km for the wild-type MADH was not explicitly stated in the provided context, but the βD32N mutant showed a 1000-fold increase in Km for methylamine.[8] The reaction of the N-semiquinone form of MADH with its electron acceptor, amicyanin, is significantly slower (70 s⁻¹) than that of the O-semiquinone form (> 1000 s⁻¹), indicating that the N-semiquinone is a physiologically relevant intermediate.[9]

Biosynthesis of this compound

The biosynthesis of TTQ is a fascinating example of post-translational modification. It is a multi-step process that culminates in the formation of the mature cofactor within the β subunit of MADH.

Key Players in TTQ Biosynthesis

-

preMADH: The precursor form of MADH, which contains the two tryptophan residues destined for modification but has not yet undergone the necessary chemical changes. In an intermediate stage, one of the tryptophan residues (βTrp57) is monohydroxylated.[3][4]

-

MauG: A di-heme c-type cytochrome that catalyzes the final six-electron oxidation required to complete TTQ biosynthesis.[3][4] This process involves the insertion of a second oxygen atom, the cross-linking of the two tryptophan residues (βTrp57 and βTrp108), and the final oxidation to the quinone form.[4]

The Biosynthetic Pathway

The biosynthesis of TTQ can be summarized in the following key stages:

-

Initial Hydroxylation: An initial, MauG-independent hydroxylation of one of the tryptophan residues (βTrp57) occurs.[10]

-

MauG-dependent Maturation: The di-heme enzyme MauG binds to the hydroxylated preMADH and catalyzes a six-electron oxidation. This complex reaction can utilize either hydrogen peroxide or molecular oxygen with a reductant as the oxidant.[4]

-

Long-Range Electron Transfer: The catalytic action of MauG is proposed to occur via long-range electron transfer, as the active site of MauG is not in direct contact with the tryptophan residues in preMADH.[11]

Catalytic Mechanism of TTQ-Dependent Enzymes

TTQ-containing enzymes, such as MADH, catalyze the oxidative deamination of primary amines. The catalytic cycle involves the reduction of the TTQ cofactor by the amine substrate and its subsequent re-oxidation by an electron acceptor.

The Catalytic Cycle of Methylamine Dehydrogenase (MADH)

-

Substrate Binding and Adduct Formation: The primary amine substrate binds to the active site and forms a covalent adduct with the C6 carbonyl of the TTQ cofactor.

-

Oxidative Deamination: The substrate is oxidized to an aldehyde, and the TTQ cofactor is reduced to an aminoquinol form.

-

Electron Transfer: The reduced TTQ-aminoquinol transfers two electrons, one at a time, to a copper protein electron acceptor, typically amicyanin. This process involves a semiquinone intermediate.[9]

-

Product Release: The aldehyde product and ammonia are released, and the TTQ cofactor is regenerated in its oxidized quinone form, ready for another catalytic cycle.

Experimental Protocols

The characterization of TTQ and TTQ-containing enzymes relies on a combination of genetic, biochemical, and biophysical techniques.

Purification of Methylamine Dehydrogenase (MADH)

A general procedure for the purification of MADH from a bacterial source like Paracoccus denitrificans involves the following steps:

-

Cell Lysis: Bacterial cells are harvested and lysed, typically by sonication or French press, in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifugation: The cell lysate is centrifuged at high speed to remove cell debris and insoluble components.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for MADH.

-

Chromatography: The protein fraction containing MADH is further purified using a series of chromatographic techniques, which may include:

-

Ion-exchange chromatography: (e.g., DEAE-cellulose) to separate proteins based on charge.

-

Hydrophobic interaction chromatography: To separate proteins based on their hydrophobicity.

-

Size-exclusion chromatography: (gel filtration) to separate proteins based on their size.

-

-

Purity Assessment: The purity of the final MADH sample is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay.

Identification and Characterization of TTQ by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the TTQ cofactor and studying its biosynthesis.

-

Protein Digestion: Purified MADH or preMADH is subjected to in-gel or in-solution digestion with a protease, typically trypsin.

-

Peptide Extraction: The resulting peptides are extracted and desalted using C18 ZipTips or a similar method.

-

LC-MS/MS Analysis: The peptide mixture is separated by nano-liquid chromatography (nanoLC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 spectra of the peptides and MS2 spectra of selected peptide ions for fragmentation analysis.

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database containing the sequence of MADH to identify the peptides. The presence of TTQ is confirmed by identifying the peptide containing the cross-linked tryptophan residues with the corresponding mass shift due to the two oxygen atoms.

Spectroscopic Analysis of TTQ

Various spectroscopic techniques are employed to study the electronic and vibrational properties of the TTQ cofactor.

-

UV-Visible Absorption Spectroscopy: The oxidized, semiquinone, and fully reduced forms of TTQ have distinct absorption spectra, which can be used to monitor redox reactions and enzyme kinetics. The oxidized quinone form of MADH has a broad absorbance at around 440 nm, while the reduced quinol form has a maximum at approximately 330 nm.[4]

-

Resonance Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the TTQ cofactor, allowing for the characterization of its structure and its interactions with the protein environment and substrates.[7]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is used to study the paramagnetic semiquinone intermediate of TTQ that forms during the catalytic cycle.

X-ray Crystallography

High-resolution crystal structures of MADH and the MauG-preMADH complex have provided invaluable insights into the three-dimensional arrangement of the TTQ cofactor, the active site architecture, and the mechanism of TTQ biosynthesis. The general steps include:

-

Crystallization: Growing well-ordered crystals of the protein or protein complex is often the most challenging step. This is typically achieved by vapor diffusion methods, screening a wide range of crystallization conditions.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the molecule, from which an atomic model is built and refined. The crystal structures of the MauG-preMADH complex have been determined to resolutions of 2.1-2.2 Å.[11]

Conclusion and Future Directions

This compound represents a remarkable evolutionary innovation in prokaryotes, enabling a specialized metabolic lifestyle. Significant progress has been made in understanding its structure, biosynthesis, and catalytic function. However, several questions remain. The precise mechanism of the initial, MauG-independent hydroxylation step in TTQ biosynthesis is still unknown. Furthermore, a comprehensive understanding of the distribution and diversity of TTQ-dependent enzymes across the prokaryotic domain awaits further genomic and functional studies. The unique chemistry of TTQ and its biosynthetic pathway may also present opportunities for the development of novel enzyme inhibitors or biocatalysts. Continued research in this area will undoubtedly uncover new and exciting aspects of microbial biochemistry and metabolism.

References

- 1. Aromatic amine dehydrogenase, a second this compound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Intrigues and Intricacies of the Biosynthetic Pathways for the Enzymatic Quinocofactors: PQQ, TTQ, CTQ, TPQ and LTQ‡ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound biosynthesis: A radical approach to posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering novel biochemistry in the mechanism of this compound cofactor biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, function, and applications of this compound enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Characterization of the tryptophan-derived quinone cofactor of methylamine dehydrogenase by resonance Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active site aspartate residues are critical for this compound biogenesis in methylamine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evidence for a this compound aminosemiquinone intermediate in the physiologic reaction between methylamine dehydrogenase and amicyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diversity of Structures, Catalytic Mechanisms and Processes of Cofactor Biosynthesis of Tryptophylquinone-Bearing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structures of CO and NO Adducts of MauG in Complex with Pre-Methylamine Dehydrogenase: Implications for the Mechanism of Dioxygen Activation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Radical Mechanism of Tryptophan Tryptophylquinone (TTQ) Biosynthesis

Audience: Researchers, scientists, and drug development professionals.